molecular formula C5H5Br2FN2 B6294988 4-Bromo-6-fluoro-pyridin-3-amine;hydrobromide CAS No. 2411641-52-4

4-Bromo-6-fluoro-pyridin-3-amine;hydrobromide

Cat. No.: B6294988
CAS No.: 2411641-52-4
M. Wt: 271.91 g/mol
InChI Key: SKXISYQQIUNZFP-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-pyridin-3-amine;hydrobromide is a chemical compound that belongs to the class of substituted pyridines. It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with an amine group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoro-pyridin-3-amine;hydrobromide typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 4-bromo-3-nitropyridine with a fluorinating agent, followed by reduction to obtain the amine group. The final step involves the formation of the hydrobromide salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to ensure high purity of the final product. The use of automated reactors and controlled reaction conditions helps in achieving consistent quality.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amine group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.

    Coupling Reactions: Palladium catalysts with boronic acids or esters.

Major Products:

    Substitution Products: Various substituted pyridines.

    Reduction Products: Amino derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-Bromo-6-fluoro-pyridin-3-amine;hydrobromide is used in various fields of scientific research:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-pyridin-3-amine;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    4-Bromo-3-fluoro-pyridine: Similar structure but lacks the amine group.

    6-Bromo-4-fluoro-pyridin-3-amine: Similar structure with different positioning of substituents.

    4-Chloro-6-fluoro-pyridin-3-amine: Chlorine instead of bromine.

Uniqueness: 4-Bromo-6-fluoro-pyridin-3-amine;hydrobromide is unique due to the specific positioning of bromine and fluorine atoms, along with the presence of an amine group

Properties

IUPAC Name

4-bromo-6-fluoropyridin-3-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2.BrH/c6-3-1-5(7)9-2-4(3)8;/h1-2H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXISYQQIUNZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)N)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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